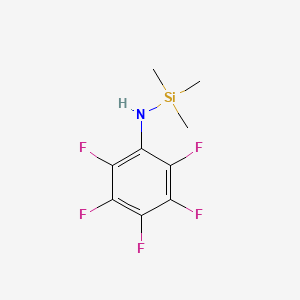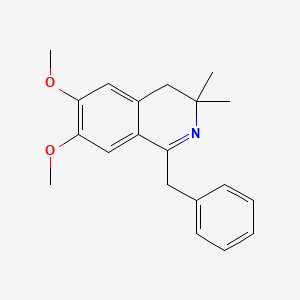
5-Hydroxybenzydamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxybenzydamine is a derivative of benzydamine, a non-steroidal anti-inflammatory drug (NSAID) known for its local anesthetic and analgesic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxybenzydamine typically involves the hydroxylation of benzydamine. This can be achieved through various methods, including:
Electrophilic Aromatic Substitution: Using reagents such as hydroxyl radicals or other oxidizing agents to introduce the hydroxyl group into the benzene ring.
Catalytic Hydroxylation: Employing catalysts like iron or copper complexes to facilitate the hydroxylation process under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxybenzydamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to benzydamine or other reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, sulfonyl chlorides, or other electrophiles.
Major Products:
Oxidation Products: Quinones, hydroxyquinones.
Reduction Products: Benzydamine, dehydroxylated derivatives.
Substitution Products: Halogenated benzydamine, sulfonated derivatives.
Aplicaciones Científicas De Investigación
5-Hydroxybenzydamine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and potential anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 5-Hydroxybenzydamine involves its interaction with various molecular targets and pathways:
Anti-inflammatory Action: Inhibits the synthesis of pro-inflammatory mediators by blocking enzymes like cyclooxygenase (COX).
Analgesic Effect: Acts on peripheral nerves to reduce pain sensation.
Molecular Targets: Binds to specific receptors and enzymes involved in inflammation and pain pathways.
Pathways Involved: Modulates signaling pathways such as the NF-κB pathway, reducing the expression of inflammatory cytokines.
Comparación Con Compuestos Similares
Benzydamine: The parent compound, known for its anti-inflammatory and analgesic properties.
Hydroxybenzoic Acids: Compounds like salicylic acid, which also possess anti-inflammatory properties.
Other Hydroxybenzydamines: Variants with different positions of the hydroxyl group on the benzene ring.
Uniqueness: 5-Hydroxybenzydamine is unique due to its specific hydroxylation pattern, which may confer distinct pharmacological properties compared to other similar compounds
Propiedades
Fórmula molecular |
C19H23N3O2 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
1-benzyl-3-[3-(dimethylamino)propoxy]indazol-5-ol |
InChI |
InChI=1S/C19H23N3O2/c1-21(2)11-6-12-24-19-17-13-16(23)9-10-18(17)22(20-19)14-15-7-4-3-5-8-15/h3-5,7-10,13,23H,6,11-12,14H2,1-2H3 |
Clave InChI |
FSSMXPZYIVVKOO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCOC1=NN(C2=C1C=C(C=C2)O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


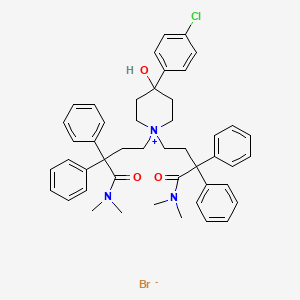
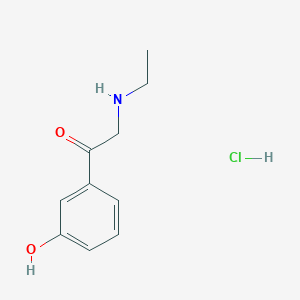

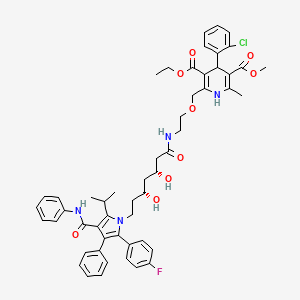
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13424476.png)
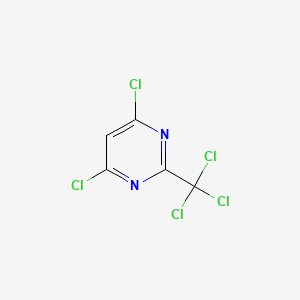
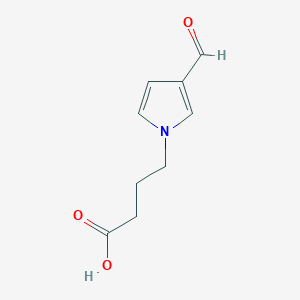
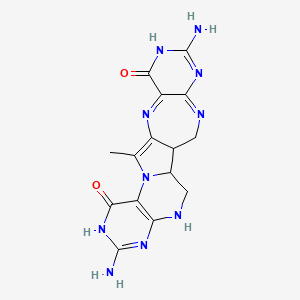
![2-(diethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13424505.png)
pyridine](/img/structure/B13424508.png)
